molecular formula C21H21N3O3 B12505601 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone

1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B12505601
M. Wt: 363.4 g/mol
InChI Key: KDOHZZRDOVWOSA-UHFFFAOYSA-N
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Description

8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[45]decane typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the spirocyclic structure through a cyclization reaction .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a spirocyclic structure with a pyrazole ring and a naphthalenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-naphthalen-1-yl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C21H21N3O3/c25-20(24-10-8-21(9-11-24)26-12-13-27-21)19-14-18(22-23-19)17-7-3-5-15-4-1-2-6-16(15)17/h1-7,14H,8-13H2,(H,22,23)

InChI Key

KDOHZZRDOVWOSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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